BAY-885 is a selective inhibitor of mitogen-activated protein kinase kinase 5, also known as MAP2K5 or ERK5. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to induce apoptosis in cancer cells by activating endoplasmic reticulum stress pathways. Research indicates that BAY-885 may serve as a promising candidate for treating breast cancer by targeting the Mcl-1/Bim axis, leading to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors .
The synthesis of BAY-885 involves a multi-step process that begins with high-throughput screening to identify potential inhibitors of ERK5. Initial hits are optimized through structure-activity relationship studies guided by X-ray crystallography. The compound was synthesized using standard organic chemistry techniques, including reactions involving quinazoline derivatives, which are known for their kinase inhibitory properties .
The synthetic route typically includes:
BAY-885 has a complex molecular structure characterized by its ability to selectively bind to the ATP-binding site of ERK5. The structural formula includes various functional groups that enhance its binding affinity and selectivity. The molecular formula is CHNO, with a molecular weight of approximately 328.41 g/mol .
BAY-885 primarily acts through competitive inhibition of ERK5, blocking its phosphorylation activity. The compound's mechanism involves:
Experimental data indicate that BAY-885 exhibits an IC50 value of approximately 35 nM against ERK5, demonstrating its potency in inhibiting this kinase .
The mechanism by which BAY-885 induces apoptosis in cancer cells involves several key steps:
This pathway highlights the potential for BAY-885 as a therapeutic agent targeting specific apoptotic mechanisms in cancer treatment.
BAY-885 is primarily investigated for its therapeutic potential in oncology, particularly:
Its selective nature makes it a valuable candidate for further development in targeted cancer therapies, potentially leading to more effective treatment regimens with fewer side effects compared to conventional chemotherapeutics .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: